1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is 1-(4-pyridinylmethyl)-4-piperidinecarboxylic acid dihydrochloride . The InChI code is1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H
. Physical and Chemical Properties Analysis
This compound is a solid . The molecular weight is 293.19 .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized in various syntheses, showcasing its importance as an intermediate in chemical reactions. A notable application involves its use in the synthesis of Aurora kinase inhibitors, highlighting its potential in cancer treatment research. The compound’s structure and properties have been instrumental in the synthesis of these inhibitors, suggesting its significance in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).
In a different context, the compound has been used as a versatile intermediate for creating a broad range of amines with a substituted piperidine subunit. This was achieved through a process involving Claisen rearrangement, demonstrating the compound's adaptability in the synthesis of complex molecular structures (H. P. Acharya & D. Clive, 2010).
Application in Anticancer Research
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride has been a key component in synthesizing various compounds with potential anticancer properties. For instance, derivatives of this compound were synthesized and evaluated for their anticancer activity, showing promising results against certain cancer cell lines. This underscores the compound’s potential as a scaffold for developing novel anticancer agents (Sandeep Kumar et al., 2013).
Spectroscopic and Quantum Mechanical Studies
The compound's spectroscopic properties were thoroughly investigated using techniques such as FT-IR, NMR, and UV, alongside quantum chemical methods. This comprehensive study not only provided insights into the compound’s structural and electronic characteristics but also laid the groundwork for further applications in various fields of research (P. Devi et al., 2020).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride involves the reaction of piperidine with pyridine-4-carboxaldehyde followed by carboxylation and subsequent salt formation with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Pyridine-4-carboxaldehyde", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Piperidine is reacted with pyridine-4-carboxaldehyde in ethanol to form 1-(Pyridin-4-ylmethyl)piperidine.", "Step 2: Carbon dioxide is bubbled through the reaction mixture to carboxylate the piperidine derivative, forming 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid.", "Step 3: The carboxylic acid is neutralized with sodium hydroxide to form the sodium salt of 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid.", "Step 4: The sodium salt is treated with hydrochloric acid to form 1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride." ] } | |
CAS No. |
887445-06-9 |
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-2-1-7-14(9-11)8-10-3-5-13-6-4-10/h3-6,11H,1-2,7-9H2,(H,15,16) |
InChI Key |
XYGYEAXXIYGCGG-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.